4,6-Dimethoxy-3-methylbenzofuran
CAS No.:
Cat. No.: VC18348468
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O3 |
---|---|
Molecular Weight | 192.21 g/mol |
IUPAC Name | 4,6-dimethoxy-3-methyl-1-benzofuran |
Standard InChI | InChI=1S/C11H12O3/c1-7-6-14-10-5-8(12-2)4-9(13-3)11(7)10/h4-6H,1-3H3 |
Standard InChI Key | NZVKZCQWVUFEHE-UHFFFAOYSA-N |
Canonical SMILES | CC1=COC2=C1C(=CC(=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4,6-Dimethoxy-3-methylbenzofuran (C₁₁H₁₂O₃) features a benzofuran core comprising a benzene ring fused to a furan oxygen heterocycle. Key substituents include:
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Methoxy groups (-OCH₃) at positions 4 and 6 on the benzene ring.
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Methyl group (-CH₃) at position 3 adjacent to the furan oxygen .
The compound’s planar structure facilitates π-π interactions with biological targets, while its methoxy and methyl groups influence electronic distribution and steric accessibility .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂O₃ | |
Molecular Weight | 192.21 g/mol | |
LogP (Partition Coefficient) | 2.45–2.89 | |
Topological Polar Surface Area | 31.6 Ų |
Spectral Data
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¹H NMR: Signals for methoxy protons appear as singlets at δ 3.80–3.85 ppm, while aromatic protons resonate between δ 6.20–7.10 ppm .
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¹³C NMR: The furan carbonyl carbon is observed at δ 160–165 ppm, with methoxy carbons at δ 55–56 ppm .
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MS (EI): Molecular ion peak at m/z 192.1 [M]⁺, with fragmentation patterns consistent with methoxy and methyl group loss .
Synthetic Methodologies
Perkin Rearrangement
3-Bromocoumarins undergo base-catalyzed ring contraction under microwave irradiation to yield benzofuran-2-carboxylic acids. For example, 3-bromo-4-methyl-6,7-dimethoxycoumarin rearranges in ethanol with sodium hydroxide at 79°C for 5 minutes, producing 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid in 99% yield .
Table 2: Microwave-Assisted Perkin Rearrangement Conditions
Starting Material | Product | Yield (%) |
---|---|---|
3-Bromo-4-methylcoumarin | 3-Methylbenzofuran acid | 99 |
Palladium-Catalyzed Cyclization
Oxidative Heck cyclizations enable intramolecular arylations of phenolic ethers. For instance, 3,5-dimethoxy-4-methylphenol derivatives react with vinyl halides under palladium catalysis to form substituted benzofurans . This method offers regioselectivity and functional group tolerance, critical for synthesizing analogs .
Pharmacological Activities
Table 3: Cytotoxicity of Selected Derivatives
Compound | K562 IC₅₀ (µM) | Selectivity Index (HaCaT/K562) |
---|---|---|
6 | 2.59 | 3.248 |
8 | 5.12 | 9.100 |
Antimicrobial Activity
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Gram-positive bacteria: MIC values range from 16–64 µg/mL for Staphylococcus aureus .
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Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
Structure-Activity Relationships (SAR)
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Methoxy groups: Enhance solubility and hydrogen bonding capacity, critical for target engagement .
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Methyl substitution: Increases lipophilicity, improving membrane permeability .
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Bromination: Introduces electrophilic sites, enhancing covalent binding to biological nucleophiles .
Applications in Drug Development
Antileukemic Agents
Derivatives with bromoalkyl chains (e.g., 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone) show selective toxicity against HL-60 cells (IC₅₀ = 0.1 µM) by tubulin polymerization inhibition .
Anti-inflammatory Compounds
Methoxy-rich analogs suppress NF-κB signaling, reducing TNF-α and IL-6 production in macrophages .
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